molecular formula C21H23N3O8 B2516874 1-(2H-1,3-benzodioxol-5-yl)-3-{[2-oxo-3-(3,4,5-trimethoxyphenyl)-1,3-oxazolidin-5-yl]methyl}urea CAS No. 955231-66-0

1-(2H-1,3-benzodioxol-5-yl)-3-{[2-oxo-3-(3,4,5-trimethoxyphenyl)-1,3-oxazolidin-5-yl]methyl}urea

Cat. No.: B2516874
CAS No.: 955231-66-0
M. Wt: 445.428
InChI Key: UOGBLNLCAUGTBG-UHFFFAOYSA-N
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Description

“1-(2H-1,3-benzodioxol-5-yl)-3-{[2-oxo-3-(3,4,5-trimethoxyphenyl)-1,3-oxazolidin-5-yl]methyl}urea” is a complex organic compound that features a benzodioxole ring, an oxazolidinone ring, and a urea moiety. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “1-(2H-1,3-benzodioxol-5-yl)-3-{[2-oxo-3-(3,4,5-trimethoxyphenyl)-1,3-oxazolidin-5-yl]methyl}urea” typically involves multi-step organic synthesis. The process might include:

    Formation of the benzodioxole ring: This can be achieved through the cyclization of catechol derivatives with formaldehyde.

    Synthesis of the oxazolidinone ring: This can be synthesized from amino alcohols and carbonyl compounds.

    Coupling reactions: The final step involves coupling the benzodioxole and oxazolidinone intermediates with a urea derivative under specific conditions, such as the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy groups.

    Reduction: Reduction reactions could target the carbonyl groups in the oxazolidinone ring.

    Substitution: Nucleophilic substitution reactions might occur at the benzodioxole ring.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents like halogens or nucleophiles under acidic or basic conditions.

Major Products

The major products would depend on the specific reactions and conditions but could include various oxidized, reduced, or substituted derivatives of the original compound.

Scientific Research Applications

Chemistry

    Catalysis: The compound could be used as a ligand in catalytic reactions.

    Synthesis: It might serve as an intermediate in the synthesis of more complex molecules.

Biology

    Enzyme Inhibition: Potential use as an enzyme inhibitor in biochemical studies.

    Receptor Binding: Could be studied for its binding affinity to various biological receptors.

Medicine

    Drug Development: Potential use in the development of new pharmaceuticals due to its unique structure.

    Therapeutic Agents: Could be explored for its potential therapeutic effects in treating diseases.

Industry

    Material Science: Possible applications in the development of new materials with specific properties.

    Agriculture: Could be investigated for use as a pesticide or herbicide.

Mechanism of Action

The mechanism of action would depend on the specific biological target. Generally, the compound might interact with enzymes or receptors, altering their activity. The benzodioxole and oxazolidinone rings could play crucial roles in binding to the target, while the urea moiety might be involved in hydrogen bonding or other interactions.

Comparison with Similar Compounds

Similar Compounds

  • 1-(2H-1,3-benzodioxol-5-yl)-3-{[2-oxo-3-(4-methoxyphenyl)-1,3-oxazolidin-5-yl]methyl}urea
  • 1-(2H-1,3-benzodioxol-5-yl)-3-{[2-oxo-3-(3,4-dimethoxyphenyl)-1,3-oxazolidin-5-yl]methyl}urea

Uniqueness

The unique combination of the benzodioxole, oxazolidinone, and urea moieties in “1-(2H-1,3-benzodioxol-5-yl)-3-{[2-oxo-3-(3,4,5-trimethoxyphenyl)-1,3-oxazolidin-5-yl]methyl}urea” might confer distinct biological activities and chemical properties compared to similar compounds.

Properties

IUPAC Name

1-(1,3-benzodioxol-5-yl)-3-[[2-oxo-3-(3,4,5-trimethoxyphenyl)-1,3-oxazolidin-5-yl]methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3O8/c1-27-17-7-13(8-18(28-2)19(17)29-3)24-10-14(32-21(24)26)9-22-20(25)23-12-4-5-15-16(6-12)31-11-30-15/h4-8,14H,9-11H2,1-3H3,(H2,22,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOGBLNLCAUGTBG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)N2CC(OC2=O)CNC(=O)NC3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N3O8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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